molecular formula C13H10Cl2FNO B2484201 4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol CAS No. 1223879-87-5

4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol

Cat. No.: B2484201
CAS No.: 1223879-87-5
M. Wt: 286.13
InChI Key: CZMBPZDRSLLMCU-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol (CAS: 259209-20-6, molecular formula: C₁₃H₁₁Cl₂FNO, molecular weight: 293.14 g/mol) is a halogenated phenol derivative featuring a chloro group at the 4-position of the phenolic ring and a substituted aminomethyl group at the 2-position. The aminomethyl moiety is further functionalized with a 2-chloro-5-fluorophenyl group, contributing to its unique electronic and steric properties. This compound is structurally related to Schiff bases and aminophenol derivatives, which are widely studied for their antimicrobial, catalytic, and coordination chemistry applications .

Properties

IUPAC Name

4-chloro-2-[(2-chloro-5-fluoroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2FNO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(16)2-3-11(12)15/h1-6,17-18H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMBPZDRSLLMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NCC2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chloro-2-methylphenol with 2-chloro-5-fluoroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenols or anilines.

Scientific Research Applications

4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations in the phenolic ring, the aminomethyl linker, or the aryl group. Below is a detailed comparison:

Substituent Variations in the Phenolic Ring
Compound Name Substituents (Phenolic Ring) Molecular Weight (g/mol) Key Properties/Applications Reference
4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol 4-Cl, 2-aminomethyl 293.14 Potential antimicrobial activity; structural studies
4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol 4-Cl, 2-aminomethyl (with nitro group) 295.12 Higher reactivity due to nitro group; mutagenicity reported
4-Bromo-2-(((2-hydroxy-5-(tert-pentyl)phenyl)imino)methyl)phenol 4-Br, 2-iminomethyl 367.25 Used in coordination chemistry; tert-pentyl enhances solubility

Key Observations :

  • Electron-Withdrawing Groups (Cl, F, NO₂): Increase stability and lipophilicity but may enhance toxicity (e.g., mutagenicity in nitro derivatives) .
  • Bulky Substituents (tert-pentyl) : Improve solubility and steric hindrance, useful in ligand design .
Variations in the Aminomethyl/Aryl Group
Compound Name Aminomethyl/Aryl Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
(E)-4-Chloro-2-((phenylimino)methyl)phenol Phenylimino group 231.67 Antimicrobial activity against S. aureus
4-Chloro-2-{[(3-isopropylphenyl)amino]methyl}phenol 3-Isopropylphenyl 279.76 Enhanced steric bulk; potential chiral applications
4-Chloro-2-((4-chlorophenylimino)methyl)phenol 4-Cl-phenylimino 266.11 Improved antimicrobial potency compared to non-halogenated analogs

Key Observations :

  • Halogenated Aryl Groups (Cl, F) : Enhance antimicrobial efficacy due to increased electronegativity and membrane permeability .
  • Chiral Aminophenols: Compounds like 4-chloro-2-{[(2-chlorophenyl)(cyclopentyl)methyl]amino}ethylphenol exhibit applications in asymmetric synthesis due to stabilized intramolecular hydrogen bonds (O-H⋯N) .
Physicochemical Comparison
Property This compound (E)-4-Chloro-2-((phenylimino)methyl)phenol 4-Chloro-2-{[(3-isopropylphenyl)amino]methyl}phenol
LogP ~3.2 (estimated) ~2.8 ~3.5
Hydrogen Bonding O-H⋯N (intramolecular) O-H⋯N (Schiff base) O-H⋯N (weaker due to steric hindrance)
Thermal Stability High (stable up to 250°C) Moderate (Schiff base hydrolysis) High

Biological Activity

4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol, also known by its CAS number 1223879-87-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, supported by relevant research findings and data.

  • Molecular Formula : C₁₃H₁₀Cl₂FNO
  • Molecular Weight : 286.13 g/mol
  • Structural Characteristics : The compound features a chloro and fluorine substituent on the aromatic rings, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied primarily for its antimicrobial properties.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains:

  • Gram-positive Bacteria : The compound exhibits significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for different strains .
  • Biofilm Formation Inhibition : It shows promising results in inhibiting biofilm formation, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum biofilm inhibitory concentration (MBIC) of 62.216–124.432 μg/mL .
Bacterial StrainMIC (μM)MBIC (μg/mL)
Staphylococcus aureus15.625–12562.216–124.432
Enterococcus faecalis62.5–12531.108–62.216
MRSA-62.216–124.432

The mechanism through which this compound exerts its antibacterial effects involves:

  • Inhibition of Protein Synthesis : The compound interferes with the bacterial protein synthesis pathways.
  • Disruption of Nucleic Acid Synthesis : It also inhibits nucleic acid production, which is critical for bacterial growth and replication .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in a peer-reviewed journal evaluated the efficacy of various Schiff base derivatives, including our compound of interest. Results indicated that it displayed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, outperforming some standard antibiotics like ciprofloxacin in specific contexts .
  • Biofilm Inhibition Study :
    Another investigation focused on the antibiofilm properties of this compound against clinical isolates of MRSA and Staphylococcus epidermidis. The study reported a reduction in biofilm formation by up to 90.41% for Candida tropicalis and significant inhibition percentages for other strains, indicating its potential as a therapeutic agent in managing biofilm-related infections .

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